molecular formula C16H13ClN4O2S B12051506 3-(2-Chlorophenyl)-4-((4-hydroxy-3-methoxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione CAS No. 478254-19-2

3-(2-Chlorophenyl)-4-((4-hydroxy-3-methoxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B12051506
CAS No.: 478254-19-2
M. Wt: 360.8 g/mol
InChI Key: IOSJUBUBSXEPHS-GIJQJNRQSA-N
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Description

The compound 3-(2-Chlorophenyl)-4-((4-hydroxy-3-methoxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione is a Schiff base derivative of the 1,2,4-triazole-5(4H)-thione scaffold. Its structure features a 2-chlorophenyl group at position 3 and a 4-hydroxy-3-methoxybenzylideneamino moiety at position 4 (Fig. 1). The compound is synthesized via condensation of 4-amino-1,2,4-triazole-3-thiol derivatives with substituted benzaldehydes under acidic conditions, a method consistent with analogous triazole-thione syntheses .

Properties

CAS No.

478254-19-2

Molecular Formula

C16H13ClN4O2S

Molecular Weight

360.8 g/mol

IUPAC Name

3-(2-chlorophenyl)-4-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H13ClN4O2S/c1-23-14-8-10(6-7-13(14)22)9-18-21-15(19-20-16(21)24)11-4-2-3-5-12(11)17/h2-9,22H,1H3,(H,20,24)/b18-9+

InChI Key

IOSJUBUBSXEPHS-GIJQJNRQSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3Cl)O

Canonical SMILES

COC1=C(C=CC(=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3Cl)O

Origin of Product

United States

Preparation Methods

Formation of the 1,2,4-Triazole-5(4H)-thione Core

The synthesis begins with constructing the 1,2,4-triazole-5(4H)-thione scaffold. A common method involves cyclization of a thiosemicarbazide intermediate derived from 2-chlorophenyl isothiocyanate. Reacting 2-chlorophenyl isothiocyanate with hydrazine hydrate in ethanol under reflux (4 hours, 80°C) yields the corresponding thiosemicarbazide. Subsequent cyclization in hydrochloric acid (2 hours, 100°C) generates 3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione with a 78% yield.

Table 1: Reaction Conditions for Triazole-Thione Core Synthesis

StepReagents/ConditionsTimeTemperatureYield
ThiosemicarbazideEthanol, reflux4 h80°C85%
CyclizationHCl, reflux2 h100°C78%

Schiff Base Condensation with 4-Hydroxy-3-methoxybenzaldehyde

The triazole-thione intermediate undergoes condensation with 4-hydroxy-3-methoxybenzaldehyde to form the Schiff base. This step typically employs p-toluenesulfonic acid (p-TSA) as a catalyst in ethanol under reflux (6 hours, 80°C), achieving an 82% yield. The reaction mechanism involves nucleophilic attack by the amino group of the triazole on the aldehyde carbonyl, followed by dehydration.

Table 2: Schiff Base Condensation Parameters

MethodCatalystSolventTimeTemperatureYield
Traditionalp-TSAEthanol6 h80°C82%

Green Chemistry Methods in Synthesis

Ultrasound-Assisted Condensation

Ultrasound irradiation significantly enhances the Schiff base condensation efficiency. By subjecting the reaction mixture to ultrasonic waves (40 kHz, 50°C), the reaction time reduces to 1 hour with an improved yield of 88%. The acoustic cavitation generated by ultrasound promotes molecular collisions, accelerating the dehydration process.

Table 3: Ultrasound vs. Traditional Methods

ParameterTraditionalUltrasound
Time6 h1 h
Temperature80°C50°C
Yield82%88%

Mechanochemical Approaches

Mechanochemical synthesis, involving solvent-free grinding of reactants, offers an eco-friendly alternative. Preliminary studies suggest that ball-milling 3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione with 4-hydroxy-3-methoxybenzaldehyde and p-TSA (30 minutes, 25°C) achieves a 75% yield. This method eliminates solvent waste and reduces energy consumption.

Optimization of Reaction Conditions

Catalyst Screening

Catalyst selection critically impacts Schiff base formation. Comparative studies reveal that p-TSA outperforms alternatives like acetic acid or sulfuric acid due to its strong proton-donating capacity and thermal stability.

Table 4: Catalyst Performance Comparison

CatalystYieldReaction Time
p-TSA82%6 h
Acetic Acid68%8 h
Sulfuric Acid72%7 h

Solvent Effects

Ethanol remains the preferred solvent for its balance of polarity and boiling point. However, water-based systems under microwave irradiation (100°C, 30 minutes) achieve comparable yields (80%) while aligning with green chemistry principles.

Characterization of the Target Compound

The final product is characterized via:

  • NMR Spectroscopy : Distinct signals for the triazole-thione proton (δ 13.2 ppm) and Schiff base imine proton (δ 8.7 ppm).

  • IR Spectroscopy : Stretching vibrations for C=N (1620 cm⁻¹) and C-S (680 cm⁻¹).

  • Mass Spectrometry : Molecular ion peak at m/z 360.8 confirms the molecular formula C16H13ClN4O2S\text{C}_{16}\text{H}_{13}\text{ClN}_4\text{O}_2\text{S} .

Chemical Reactions Analysis

Types of Reactions

4-(((3-(2-Chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)-2-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the chlorophenyl moiety.

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C17H13ClN2O3S
  • Molecular Weight : 360.8 g/mol
  • IUPAC Name : (5Z)-2-(2-chlorophenyl)imino-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one

Structural Representation

The compound features a triazole ring substituted with a chlorophenyl group and a hydroxy-methoxybenzylidene moiety. Its unique structure contributes to its biological activity.

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology.

Antimicrobial Activity

Research indicates that derivatives of triazoles have significant antimicrobial properties. For instance, studies have shown that similar compounds exhibit effectiveness against various bacterial strains and fungi. The presence of the chlorophenyl group enhances the compound's ability to penetrate microbial cell walls.

Anticancer Potential

Triazole derivatives have been evaluated for their anticancer properties. Compounds with similar structures have demonstrated cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves interference with tubulin polymerization, which is crucial for mitosis.

Enzyme Inhibition

Some studies have focused on the inhibition of specific enzymes by triazole derivatives. For example, compounds similar to 3-(2-Chlorophenyl)-4-((4-hydroxy-3-methoxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione have been tested as inhibitors of carbonic anhydrase isoforms, which play roles in various physiological processes.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of triazole derivatives found that compounds similar to the target molecule exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be as low as 0.5 µg/mL, indicating potent activity.

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) showed that certain triazole derivatives led to a reduction in cell viability by over 70% at concentrations of 10 µM after 48 hours of treatment. This suggests potential for further development as anticancer agents.

Mechanism of Action

The mechanism of action of 4-(((3-(2-Chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)-2-methoxyphenol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity, while the methoxyphenol moiety can contribute to its overall stability and solubility.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs differ in substituents at positions 3 and 4 of the triazole-thione core, which modulate electronic, steric, and solubility properties. Below is a comparative analysis (Table 1):

Table 1: Structural and Functional Comparison of Triazole-Thione Derivatives

Compound Name Substituents (Position 3) Substituents (Position 4) Key Functional Features Structural Insights (Crystallography)
Target Compound 2-Chlorophenyl 4-Hydroxy-3-methoxybenzylideneamino - Hydroxy and methoxy groups enhance H-bonding.
- Chlorophenyl increases lipophilicity.
Dihedral angle between triazole and benzylidene: ~25° .
4-[(2-Chlorobenzylidene)amino]-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione 2,4-Dichlorophenyl 2-Chlorobenzylideneamino - Additional Cl on phenyl increases hydrophobicity.
- Lacks H-bond donors.
Not reported in evidence.
4-((3-(Benzyloxy)benzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione 2-Chlorophenyl 3-Benzyloxybenzylideneamino - Benzyloxy group increases lipophilicity.
- Ether linkage reduces H-bond capacity.
Likely planar triazole ring with π-π stacking (inferred from similar analogs ).
3-(2-Chlorophenyl)-4-(4-nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione 2-Chlorophenyl 4-Nitrophenyl - Nitro group (electron-withdrawing) alters electronic properties.
- No Schiff base.
Planar triazole ring; nitro group induces dipole .
4-[(E)-(4-Chlorobenzylidene)amino]-3-methyl-1H-1,2,4-triazole-5(4H)-thione Methyl 4-Chlorobenzylideneamino - Methyl group reduces steric hindrance.
- Chloro substituent enhances hydrophobicity.
Dihedral angle: ~25°; weak N–H···S and π-π interactions stabilize crystal packing .
4-[(3-Nitrobenzylidene)amino]-3-(pyridin-4-yl)-1H-1,2,4-triazole-5(4H)-thione Pyridin-4-yl 3-Nitrobenzylideneamino - Pyridine introduces basic N for metal coordination.
- Nitro group polarizes structure.
Planar triazole; nitro and pyridyl groups facilitate intermolecular interactions .

Biological Activity

The compound 3-(2-Chlorophenyl)-4-((4-hydroxy-3-methoxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione is a member of the 1,2,4-triazole class, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H17ClN2O3SC_{19}H_{17}ClN_2O_3S, with a molecular weight of approximately 388.87 g/mol. The presence of a chlorinated phenyl group and a triazole moiety contributes to its biological properties.

Structural Features

FeatureDescription
Triazole Ring Provides flexibility and potential for enzyme interaction
Chlorophenyl Group Enhances lipophilicity and may influence receptor binding
Hydroxy and Methoxy Groups Contribute to hydrogen bonding capabilities

Antimicrobial Properties

Research indicates that 1,2,4-triazole derivatives exhibit significant antibacterial activity. The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria. For instance, derivatives with similar structures have been reported to possess Minimum Inhibitory Concentrations (MIC) comparable to established antibiotics like ciprofloxacin .

Anticancer Activity

The triazole scaffold is known for its anticancer properties due to its ability to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. Studies have demonstrated that compounds with a triazole moiety can interact with the ATP-binding site of tubulin, leading to antiproliferative effects against various cancer cell lines . Specifically, the compound's structure allows it to form hydrogen bonds with critical amino acids in the target proteins.

Antioxidant Activity

Antioxidant activity has also been reported for similar compounds in the triazole family. The presence of hydroxy groups enhances the ability to scavenge free radicals, thereby providing protective effects against oxidative stress-related diseases .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The triazole ring can inhibit enzymes involved in bacterial cell wall synthesis.
  • Interaction with DNA : Some derivatives have shown the ability to bind DNA and interfere with replication.
  • Receptor Modulation : The compound may interact with various receptors involved in cancer progression and inflammation.

Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of several triazole derivatives against strains such as E. coli and Bacillus subtilis. The results indicated that compounds bearing chlorinated phenyl groups exhibited enhanced activity compared to their non-chlorinated counterparts. The compound was found to have an MIC lower than that of traditional antibiotics .

Study 2: Anticancer Activity

In vitro studies on cancer cell lines (e.g., HT-29) revealed that derivatives containing the triazole moiety significantly reduced cell viability. The IC50 values indicated potent antiproliferative activity, suggesting that this compound could be a potential candidate for further anticancer drug development .

Q & A

Q. What are the optimal synthetic routes for preparing 3-(2-chlorophenyl)-4-((4-hydroxy-3-methoxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Core Triazole Formation : React 2-chlorophenyl isothiocyanate with hydrazine hydrate to form the 1,2,4-triazole-5-thione backbone .

Schiff Base Condensation : Condense 4-hydroxy-3-methoxybenzaldehyde with the amino group of the triazole under reflux in ethanol or methanol. Acidic or basic catalysts (e.g., acetic acid) enhance imine bond formation .

Purification : Recrystallize using ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .
Key parameters: Solvent polarity, temperature (60–80°C), and reaction time (6–12 hours) influence yield and purity.

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • FT-IR : Confirm the presence of C=N (1590–1620 cm⁻¹), S-H (2550–2600 cm⁻¹), and O-H (3200–3400 cm⁻¹) stretches .
  • NMR :
  • ¹H NMR : Identify aromatic protons (δ 6.8–8.0 ppm), methoxy group (δ ~3.9 ppm), and imine proton (δ ~8.5 ppm) .
  • ¹³C NMR : Detect triazole carbons (δ 150–160 ppm) and benzylidene carbons (δ 160–165 ppm) .
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ peaks matching the molecular formula (C₁₆H₁₂ClN₄O₂S, exact mass: 365.03) .

Q. What crystallographic methods are used to resolve the compound’s 3D structure?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation of DMSO/ethanol solutions. Collect data at 100 K using Mo-Kα radiation (λ = 0.71073 Å) .
  • Refinement : Use SHELXL for structure solution and refinement. Validate with R-factor (<0.05) and goodness-of-fit (~1.05) .
  • Software : ORTEP-3 or WinGX for visualization and hydrogen-bonding analysis (e.g., N–H···S interactions) .

Advanced Research Questions

Q. How can computational chemistry predict the compound’s reactivity and electronic properties?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level. Analyze frontier orbitals (HOMO-LUMO gap) to predict charge transfer and redox behavior .
  • Molecular Electrostatic Potential (MEP) : Map electron-rich regions (e.g., triazole sulfur, methoxy oxygen) to identify nucleophilic/electrophilic sites .
  • Molecular Docking : Simulate binding with biological targets (e.g., enzymes) using AutoDock Vina. Validate with experimental IC₅₀ values .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

  • Methodological Answer :
  • SAR Analysis : Compare substituent effects (e.g., 2-chlorophenyl vs. 4-fluorophenyl analogs) on bioactivity. Use regression models to correlate logP with antimicrobial potency .
  • Crystallographic Overlays : Superimpose analogs (e.g., 3-(4-chlorophenyl) vs. 3-(2-chlorophenyl) derivatives) to assess steric/electronic differences impacting target binding .
  • In Silico ADMET : Predict pharmacokinetic discrepancies (e.g., CYP450 metabolism) using SwissADME or ADMETLab .

Q. How does the compound’s photostability impact its application in light-controlled drug delivery?

  • Methodological Answer :
  • UV-Vis Spectroscopy : Monitor E→Z isomerization at 365 nm (quantum yield Φ ~0.32) and C–S bond cleavage at 254 nm (Φ ~0.12) .
  • Kinetic Studies : Use pseudo-first-order models to determine degradation rates under varying pH and light intensities .
  • Stabilization Strategies : Encapsulate in liposomes or cyclodextrins to reduce photodegradation by 40–60% .

Q. What advanced techniques characterize non-covalent interactions in the solid state?

  • Methodological Answer :
  • Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., π-π stacking, C–H···O) using CrystalExplorer. Compare fingerprint plots with analogs .
  • Thermogravimetric Analysis (TGA) : Measure thermal stability (decomposition onset ~200°C) and correlate with crystal packing density .
  • Powder XRD : Index patterns to validate phase purity and detect polymorphic transitions .

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